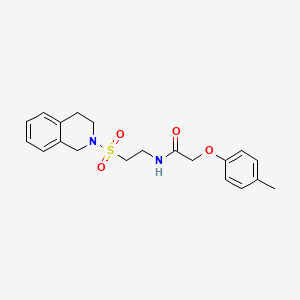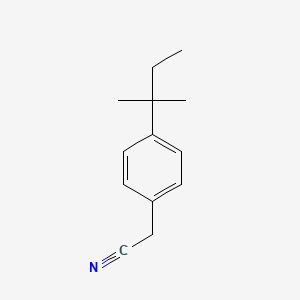![molecular formula C23H26N4O4 B2836595 4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1173078-59-5](/img/structure/B2836595.png)
4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Fluorescence Properties
- A study on the synthesis of naphthalimide derivatives through the Claisen rearrangement revealed insights into their fluorescence spectra, suggesting potential applications in fluorescent probes and materials science (Inada et al., 1972).
Antibacterial Activity
- Research on the synthesis of pyrimidine derivatives highlighted their antibacterial activities, indicating potential for developing new antimicrobial agents (Mistry & Desai, 2005).
Anti-inflammatory and Analgesic Agents
- Novel compounds derived from visnaginone and khellinone, including pyrimidine derivatives, demonstrated significant anti-inflammatory and analgesic activities, suggesting therapeutic applications (Abu‐Hashem et al., 2020).
pH-Sensing Applications
- Pyrimidine-phthalimide derivatives were explored for pH-sensing applications due to their solid-state fluorescence and solvatochromism, highlighting their utility in developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).
Antimicrobial Evaluation
- The microwave-assisted synthesis of spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives was examined for their antimicrobial properties, further underscoring the versatility of pyrimidine derivatives in medicinal chemistry applications (Faty et al., 2015).
Mécanisme D'action
Target of Action
A structurally similar compound, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, has been reported to inhibit tubulin polymerization . Tubulin is a globular protein that is the main constituent of microtubules in cells, playing crucial roles in cell division and intracellular transport.
Pharmacokinetics
The morpholine moiety in the compound is known to be widely used in biomedical applications due to its lysosome-targeting properties . This suggests that the compound might have good cellular uptake and could potentially accumulate in lysosomes.
Result of Action
If the compound does indeed inhibit tubulin polymerization, it could lead to cell cycle arrest at the g2/m phase and induce apoptosis .
Propriétés
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)-6-(2-morpholin-4-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-18-7-6-15-4-2-3-5-16(15)19(18)21-20-17(24-23(29)25-21)14-27(22(20)28)9-8-26-10-12-31-13-11-26/h2-7,21H,8-14H2,1H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMXNTKRWMOAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3C4=C(CN(C4=O)CCN5CCOCC5)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2836513.png)


![2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2836517.png)
![[(2-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2836519.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2836520.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2836524.png)

![1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2836526.png)

![(E)-3-(4-tert-butylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836529.png)


![8-(2-Chloropropanoyl)-2-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2836533.png)
